molecular formula C11H10F3NO3 B1373028 2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate CAS No. 1221723-74-5

2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate

Cat. No.: B1373028
CAS No.: 1221723-74-5
M. Wt: 261.2 g/mol
InChI Key: XXAHZDAIWGQECU-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate” is a chemical compound that belongs to the carbamate family . It has a molecular weight of 261.2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H10F3NO3 . The InChI code is 1S/C11H10F3NO3/c1-7(16)8-3-2-4-9(5-8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Novel Reductions and Syntheses

  • 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate is part of a class of compounds involved in novel reduction reactions. For instance, a study demonstrated that lithium alkoxides can act as reducing agents in reactions with similar carbamate compounds, leading to unexpected products like 1-hydroxy-1H-perfluorooctyl compounds (Sokeirik et al., 2006).

Applications in Organic Synthesis

  • This compound is relevant in organic synthesis, particularly in the preparation of heterocyclic structures. A research paper detailed the synthesis of chalcones with a carbamate function using similar carbamate compounds, leading to derivatives of pyrazole, oxazole, pyrimidine, and selenadiazole (Velikorodov et al., 2013).

Inhibitory Properties in Biochemistry

  • Research on carbamate derivatives, including those structurally similar to this compound, has shown their potential as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. Such compounds exhibit significant inhibitory effects, with implications for treating diseases like Alzheimer's (Yılmaz et al., 2016).

Catalytic and Synthetic Applications

  • The carbamate group, which is a key structural motif in this compound, plays a significant role in drug design and medicinal chemistry. Its inclusion in various compounds has led to enhanced drug-target interactions and improved properties of pharmaceuticals (Ghosh & Brindisi, 2015).

Agricultural Applications

  • Compounds like this compound have been used in agriculture, particularly in the formulation of fungicides. Research has shown their incorporation into nanoparticles for sustained release, leading to more efficient and environmentally friendly pest control methods (Campos et al., 2015).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-7(16)8-3-2-4-9(5-8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHZDAIWGQECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236811
Record name 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-74-5
Record name 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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